2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole
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Overview
Description
2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole is a heterocyclic compound that features a pyridine ring fused to an octahydropyrrolo[3,4-C]pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolo[3,4-C]pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .
Scientific Research Applications
2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[3,4-C]pyrrole: A similar compound that serves as a scaffold for the development of nicotinic acetylcholine receptor ligands.
Pyrrolo[3,4-C]pyridine: Another related compound with a broad spectrum of pharmacological properties, including analgesic and sedative activities.
Uniqueness
2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole is unique due to its specific structural features, which confer distinct biological activities and make it a valuable scaffold for drug development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its significance in scientific research .
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-pyridin-4-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H15N3/c1-3-12-4-2-11(1)14-7-9-5-13-6-10(9)8-14/h1-4,9-10,13H,5-8H2 |
InChI Key |
MKKULLXQKJMACD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=NC=C3 |
Origin of Product |
United States |
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